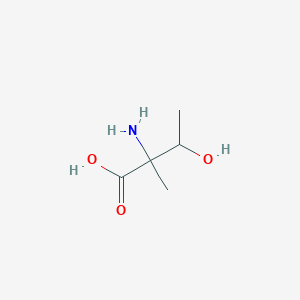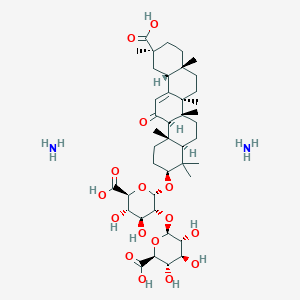
Diammonium glycyrrhizinate
Descripción general
Descripción
Diammonium Glycyrrhizinate is the diammonium salt of glycyrrhizin and the active constituent in the traditional Chinese medicinal herb Glycyrrhiza uralensis (Chinese liquorice or Gan-Cao) with anti-inflammatory, antioxidant and hepatoprotective properties . It is a saponin used as an emulsifier and gel-forming agent in foodstuffs and cosmetics .
Molecular Structure Analysis
The molecular formula of Diammonium Glycyrrhizinate is C42H62O16.2H3N, and its molecular weight is 856.99 . The exact molecular structure is not provided in the available sources.Aplicaciones Científicas De Investigación
Nasal Vaccination
DG has been formulated into phytosomes (DG-P) to induce nasal immune responses and enhance absorption . The DG phytosomes were in the size range of 2030 nm and zeta-potential range of −30~−40 mV. DG-P demonstrated 4.2-fold increased solubility in n -octanol. Coculturing bone marrow dendritic cells with DG-P led to enhanced dendritic cell maturation .
Hepatoprotective Effect
Drug Carrier Material
Treatment of Hepatic Injury
DG, a purified effective constituent of the traditional Chinese medicinal herb Glycyrrhiza uralensis (liquorices or Gan-Cao) is clinically used in the treatment of hepatic injury .
Treatment of Hepatitis and Cirrhosis
DG is also used in the treatment of hepatitis and cirrhosis .
Antiviral Activity
Glycyrrhizin, which is related to DG, can reduce the fluidity of the cell membrane, which reduces intercellular fusion, thus inhibiting the spread of HIV across cells .
Mecanismo De Acción
Target of Action
Diammonium glycyrrhizinate (DG) primarily targets the Farnesoid X-activated receptor (FXR) , which serves as a link between gut microbiota and bile acids . FXR is involved in maintaining metabolic homeostasis and regulating glucose and lipid metabolism . DG also targets P-glycoprotein , inhibiting its activity to enhance the absorption of other compounds .
Mode of Action
DG interacts with its targets to regulate various cellular and molecular processes. It suppresses microbes associated with bile-salt hydrolase (BSH) activity, which in turn increases the levels of taurine-conjugated bile acids . This leads to the inhibition of ileal FXR-FGF15 signaling . DG also inhibits the activity of P-glycoprotein, enhancing the absorption of other compounds .
Biochemical Pathways
DG affects several biochemical pathways. It modulates the gut microbiota-conjugated bile acids-FXR signaling pathway . By suppressing microbes associated with BSH activity, DG increases the levels of taurine-conjugated bile acids and inhibits ileal FXR-FGF15 signaling . This modulation of the pathway leads to various downstream effects, including the regulation of glucose and lipid metabolism .
Pharmacokinetics
The pharmacokinetics of DG involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, DG significantly increases the peak plasma concentration, area under the plasma concentration-time curve, and absolute bioavailability of other compounds, attributed mainly to the inhibition of P-glycoprotein activity .
Result of Action
The action of DG results in several molecular and cellular effects. It inhibits histamine-induced airway smooth muscle cell proliferation and matrix metalloproteinase-2 (MMP-2) activity . DG also recovers histamine-induced airway smooth muscle cell cycle disorders and restores the histamine-regulated intracellular signals . In the context of obesity, DG treatment leads to lower serum glucose and insulin levels, increased insulin sensitivity, reduced hepatic steatosis, and resistance to weight gain .
Action Environment
The action, efficacy, and stability of DG can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the action of DG . Changes in the gut microbiota can affect the modulation of the bile acids-FXR signaling pathway by DG . Furthermore, the presence of other compounds can influence the absorption-enhancing effect of DG .
Safety and Hazards
Direcciones Futuras
Research is ongoing into the potential uses of Diammonium Glycyrrhizinate. For example, one study formulated Diammonium Glycyrrhizinate into phytosomes to induce nasal immune responses and enhance absorption . Further studies on the use of Diammonium Glycyrrhizinate in the treatment of COVID-19 with comorbid liver injury and its mechanism are still needed .
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H62O16.2H3N/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);2*1H3/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPIIOPGDLITJE-VLQRKCJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.N.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.N.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H68N2O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90229561 | |
| Record name | Diammonium glycyrrhizinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90229561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
857.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diammonium glycyrrhizinate | |
CAS RN |
79165-06-3, 53956-04-0 | |
| Record name | Diammonium glycyrrhizinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079165063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .alpha.-D-Glucopyranosiduronic acid, (3.beta.,20.beta.)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-.beta.-D-glucopyranuronosyl-, ammonium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diammonium glycyrrhizinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90229561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium glycyrrhizate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.516 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIAMMONIUM GLYCYRRHIZINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9ZZD585U6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



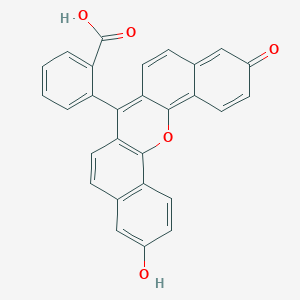
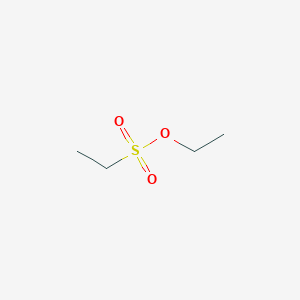
![2-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B155357.png)
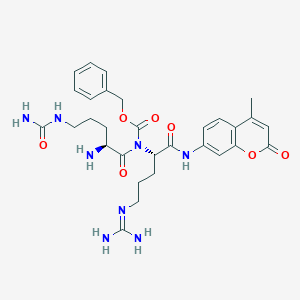
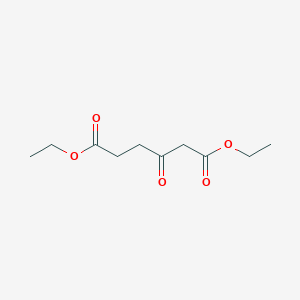
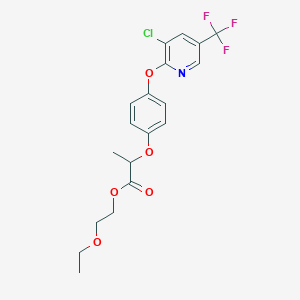

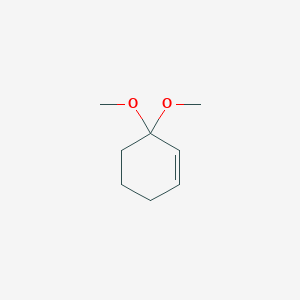


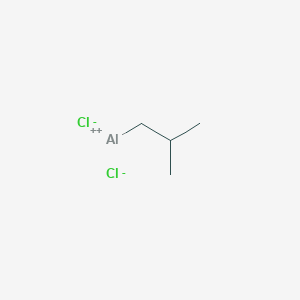
![Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate](/img/structure/B155378.png)

